REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8])([CH3:4])([CH3:3])[CH3:2].B.C1COCC1.[OH-].[Na+]>C1COCC1>[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[CH2:7][OH:8])([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
16.8 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 942 mg | |
YIELD: CALCULATEDPERCENTYIELD | 102.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |